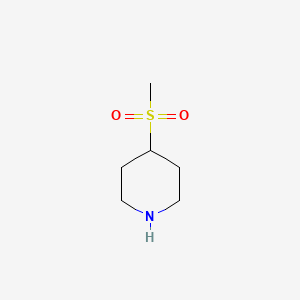

4-(Methylsulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWZLZLVNFUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624194 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290328-55-1 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 4-(Methylsulfonyl)piperidine. This compound is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

Chemical Properties and Structure

This compound is a six-membered heterocyclic amine. The electron-withdrawing methylsulfonyl group at the 4-position influences the physicochemical properties of the piperidine ring, which can be crucial for modulating the pharmacokinetic and binding properties of drug candidates.[1]

Physicochemical Properties

The key physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| CAS Number | 290328-55-1 | 479611-96-6 | [2][3] |

| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S | [2][3] |

| Molecular Weight | 163.24 g/mol | 199.70 g/mol | [2][4] |

| Boiling Point | 336.9°C | Not available | [2] |

| Melting Point | Not available | 271-272°C | [5] |

| Solubility | General piperidine derivatives are highly soluble in water and various organic solvents like alcohols and ethers, but have limited solubility in nonpolar solvents such as hexane.[6] Specific quantitative data for this compound is not readily available. The hydrochloride salt is expected to have good aqueous solubility. | Easily soluble in water.[1] | |

| pKa | The pKa of the conjugate acid of piperidine is 11.22.[7] The electron-withdrawing sulfonyl group is expected to lower the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid. Specific experimental data for this compound is not readily available. | Not available | |

| Appearance | Solid (inferred from related compounds) | Colorless prism crystals | [5] |

| Storage | 2-8°C, under inert atmosphere, protected from light.[2][8] | Room Temperature, sealed in dry conditions.[1] |

Molecular Structure

The structure of this compound consists of a piperidine ring with a methylsulfonyl (-SO₂CH₃) group attached to the carbon at the 4-position. The piperidine ring typically adopts a chair conformation to minimize steric strain.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound hydrochloride involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis of this compound hydrochloride [5]

-

Materials: tert-butyl this compound-1-carboxylate, ethyl acetate, 4N hydrochloric acid in ethyl acetate.

-

Procedure:

-

To a mixture of tert-butyl this compound-1-carboxylate (1.5 g) and ethyl acetate (10 mL), add a 4N hydrochloric acid-ethyl acetate solution (2.5 mL) dropwise with stirring under ice-cooling.

-

Stir the mixture overnight at room temperature.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with ethyl acetate.

-

The resulting solid is this compound hydrochloride (1.08 g, 95% yield).

-

Recrystallization from ethanol can be performed to yield colorless prism crystals.

-

Reactivity

The primary site of reactivity for this compound is the secondary amine within the piperidine ring. It is a nucleophile and readily undergoes reactions such as N-alkylation and N-arylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

General Experimental Protocol: N-alkylation of Piperidine Derivatives [9]

-

Materials: 4-(substituted)-piperidine, alkyl halide (e.g., chloroethylpyrrolidine hydrochloride), a base (e.g., potassium carbonate or sodium hydroxide), a catalyst (e.g., potassium iodide), and a solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve the 4-(substituted)-piperidine in DMF.

-

Add the alkyl halide, base, and potassium iodide to the solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter if necessary.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the N-alkylated product.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group of the sulfonyl moiety as a singlet, likely in the range of 2.8-3.0 ppm. The protons on the piperidine ring would appear as multiplets. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be deshielded and appear further downfield compared to the protons at positions 3 and 5. The proton at position 4, attached to the same carbon as the sulfonyl group, would also be significantly deshielded.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon of the sulfonyl group. The carbon at position 4 of the piperidine ring would be the most deshielded of the ring carbons due to the direct attachment of the electron-withdrawing sulfonyl group. The carbons at positions 2 and 6, adjacent to the nitrogen, would also be downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). An N-H stretching band for the secondary amine would be visible in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and fragmentation patterns characteristic of piperidine rings, such as the loss of alkyl groups adjacent to the nitrogen.

Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[10] this compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases, most notably in the development of kinase inhibitors for cancer and inflammatory conditions.[2]

Kinase Inhibitors

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound is incorporated into molecules designed to inhibit specific kinases.

Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme in the DNA damage response (DDR) pathway.[11] It is activated by single-stranded DNA that forms at sites of DNA damage or stalled replication forks.[12] Once activated, ATR phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[13] Cancer cells, which often have defects in other DDR pathways, can become heavily reliant on the ATR-CHK1 axis for survival.[13] Therefore, inhibiting ATR is a promising therapeutic strategy to induce synthetic lethality in these tumors.[11][14] The this compound moiety can be found in precursors to potent and selective ATR inhibitors.[14]

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in signaling cascades that regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[15][16] Overactivation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[17][18] Consequently, inhibitors of p38 MAP kinase are being actively pursued as therapeutic agents. Piperidine-substituted compounds have been shown to be potent inhibitors of p38 MAP kinase, effectively suppressing the release of TNF-α.[17][19] The this compound scaffold can be a valuable component in the design of such inhibitors.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound [myskinrecipes.com]

- 3. 1pchem.com [1pchem.com]

- 4. This compound Hydrochloride [myskinrecipes.com]

- 5. 4-(Methylsulfonyl)-piperidine HCl synthesis - chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. 290328-55-1|this compound|BLD Pharm [bldpharm.com]

- 9. prepchem.com [prepchem.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)piperidine: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(methylsulfonyl)piperidine, a piperidine derivative of significant interest in medicinal chemistry. The document details the key precursors, reaction schemes, and experimental protocols, with a focus on providing actionable data for laboratory applications. Furthermore, it explores the biological relevance of the this compound scaffold, particularly its interaction with the hERG potassium channel, a critical consideration in drug safety and development.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methylsulfonyl group at the 4-position can significantly influence the polarity, solubility, and biological activity of the parent molecule. Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide outlines the most common and efficient synthetic routes to this important building block.

Synthetic Pathways and Precursors

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available piperidine precursors. The most prevalent strategy involves the introduction of a sulfur-containing functional group at the 4-position of a protected piperidine ring, followed by oxidation to the sulfone and subsequent deprotection.

A common and efficient pathway commences with N-Boc-4-hydroxypiperidine, a commercially available starting material. This pathway involves the conversion of the hydroxyl group to a methylthio group, followed by oxidation and deprotection. An alternative route starts from N-Boc-4-piperidone.

Below are the detailed synthesis pathways:

Pathway 1: From N-Boc-4-hydroxypiperidine

This pathway is often preferred due to the stereospecificity offered by the Mitsunobu reaction in the key substitution step.

Pathway 2: From N-Boc-4-piperidone

This alternative pathway utilizes a common starting material and involves a reduction followed by the same subsequent steps as Pathway 1.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Synthesis of N-Boc-4-hydroxypiperidine from 4-Hydroxypiperidine

Reaction: Boc protection of the piperidine nitrogen.

Procedure: To a solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and a 1 M aqueous solution of sodium hydrogen carbonate (150 mL), di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) is added. The biphasic mixture is stirred vigorously for 15 hours at room temperature. After completion, the phases are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil.[1][2]

Quantitative Data: See Table 1.

Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate from N-Boc-4-hydroxypiperidine

Reaction: Mitsunobu reaction for the conversion of a hydroxyl group to a methylthio ether.

Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution. After stirring for 10-15 minutes, a solution of methanethiol (1.2 eq) in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford tert-butyl 4-(methylthio)piperidine-1-carboxylate.[3][4]

Quantitative Data: See Table 1.

Synthesis of tert-Butyl this compound-1-carboxylate

Reaction: Oxidation of the sulfide to a sulfone.

Procedure: To a solution of tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetonitrile, water, and ethyl acetate, is added an oxidizing agent. For oxidation with m-chloroperoxybenzoic acid (m-CPBA), at least 2.2 equivalents of m-CPBA are added, and the reaction is allowed to warm to room temperature. For oxidation with Oxone®, a solution of Oxone® (2.2 eq) in water is added to a solution of the sulfide in methanol or acetone. The reaction is stirred at room temperature until completion (monitored by TLC). The workup typically involves quenching any excess oxidizing agent, followed by extraction and purification by column chromatography or recrystallization to yield tert-butyl this compound-1-carboxylate.

Quantitative Data: See Table 1.

Synthesis of this compound Hydrochloride

Reaction: Acidic cleavage of the N-Boc protecting group.

Procedure: To a mixture of tert-butyl this compound-1-carboxylate (1.5 g) and ethyl acetate (10 mL), a 4N solution of hydrochloric acid in ethyl acetate (2.5 mL) is added dropwise with stirring under ice-cooling. The mixture is then stirred overnight at room temperature. The precipitated white solid is collected by filtration, washed with ethyl acetate, and dried to give this compound hydrochloride.[5] Recrystallization from ethanol can be performed for further purification.[5]

Quantitative Data: See Table 1.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | (Boc)₂O, NaHCO₃ | Dichloromethane/Water | Quantitative[1][2] |

| 2 | N-Boc-4-hydroxypiperidine | tert-Butyl 4-(methylthio)piperidine-1-carboxylate | PPh₃, DIAD, CH₃SH | THF | 70-85 |

| 3 | tert-Butyl 4-(methylthio)piperidine-1-carboxylate | tert-Butyl this compound-1-carboxylate | m-CPBA or Oxone® | DCM or Acetone/Water | 85-95 |

| 4 | tert-Butyl this compound-1-carboxylate | This compound HCl | 4N HCl in Ethyl Acetate | Ethyl Acetate | 95[5] |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Biological Relevance and Signaling Pathway Interaction

While this compound itself is primarily a synthetic intermediate, the piperidine scaffold is a key component in many biologically active molecules. Derivatives of this compound have been investigated for their interaction with various biological targets.

A notable example is the implication of this scaffold in the modulation of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Several drugs containing the piperidine moiety have been found to block the hERG channel, making the assessment of hERG liability a critical step in drug development.

The this compound moiety can contribute to the binding of a compound within the hERG channel pore. The sulfonyl group can act as a hydrogen bond acceptor, interacting with residues in the channel lining.

References

- 1. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Methylsulfonylpiperidine (CAS 290328-55-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonylpiperidine, identified by CAS number 290328-55-1, is a heterocyclic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 4-position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical agents. Its structural characteristics, particularly the presence of the polar methylsulfonyl group and the basic piperidine nitrogen, make it a valuable moiety in drug design for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This guide provides a comprehensive overview of the available technical data for 4-Methylsulfonylpiperidine, including its properties, synthesis context, and its application in the development of therapeutic agents, with a focus on its role in targeting the central nervous system (CNS).

Chemical and Physical Properties

Commercially available information provides the following characteristics for 4-Methylsulfonylpiperidine:

| Property | Value | Reference(s) |

| CAS Number | 290328-55-1 | [1][2][3] |

| IUPAC Name | 4-(Methylsulfonyl)piperidine | [1] |

| Synonyms | 4-Methylsulfonylpiperidine | [1] |

| Molecular Formula | C₆H₁₃NO₂S | [2][4] |

| Molecular Weight | 163.24 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Boiling Point | 336.9 °C | [2] |

| Purity (Commercial) | 97-98% | [1][2] |

| Storage Conditions | Refrigerator (2-8°C) or Room Temperature, protect from light, inert atmosphere | [1][2][3] |

| SMILES | CS(=O)(=O)C1CCNCC1 | [3] |

| InChI | 1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | [1] |

| InChIKey | XKWZLZLVNFUCBL-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD11043260 | [2][3] |

Synthesis and Characterization

A general workflow for such a synthesis can be conceptualized as follows:

Note: This represents a generalized synthetic strategy. Specific reagents, reaction conditions, and purification methods would require experimental optimization.

Spectral Data

As of the latest literature search, dedicated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for 4-Methylsulfonylpiperidine (CAS 290328-55-1) are not publicly available. However, spectral data for a downstream product, synthesized using 4-Methylsulfonylpiperidine as a reactant, is available in the patent literature. For example, in the synthesis of a pyrazolopyrimidinone inhibitor, the following ¹H-NMR data was reported for the final product:

-

¹H-NMR (400MHz, DMSO-d₆) of a downstream product: δ ppm 10.97 (s, 1H), 7.77 (s, 1H), 4.49 (d, J = 16.0Hz, 2H), 3.73 (s, 3H), 3.43-3.35 (m, 1H), 3.03-2.95 (m, 5H), 2.09 (d, J = 11.2 Hz).[5]

This information, while not directly characterizing the target compound, provides context for the types of chemical environments the 4-methylsulfonylpiperidine moiety can be found in and the expected spectral regions for its protons in more complex molecules.

Role in Drug Discovery and Development

4-Methylsulfonylpiperidine is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features are leveraged to improve the drug-like properties of the final compounds.

Application in Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established privileged structure in CNS drug discovery. The introduction of the methylsulfonyl group at the 4-position can enhance properties such as:

-

Solubility: The polar sulfonyl group can improve the aqueous solubility of the final molecule, which is often a desirable trait for oral bioavailability.

-

Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation.

-

Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with the target protein.

This intermediate has been employed in the development of modulators for serotonin and dopamine receptors, which are key targets in the research of antidepressants, antipsychotics, and cognitive enhancers.[2]

Use in Kinase Inhibitors and Anti-Inflammatory Agents

The favorable pharmacokinetic properties imparted by the 4-methylsulfonylpiperidine moiety also make it a valuable component in the synthesis of kinase inhibitors and anti-inflammatory drugs.[2] Kinase inhibitors are a major class of targeted cancer therapies, and their efficacy is often dependent on achieving and maintaining therapeutic concentrations in the body.

The general role of 4-Methylsulfonylpiperidine as a synthetic intermediate in drug discovery can be visualized as follows:

Signaling Pathways

Direct involvement of 4-Methylsulfonylpiperidine in specific signaling pathways has not been reported. Its significance lies in its incorporation into final drug molecules that are designed to modulate various signaling cascades. For instance, drugs targeting serotonin and dopamine receptors will influence neurotransmitter signaling pathways in the brain. Similarly, kinase inhibitors will affect intracellular signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

A conceptual diagram illustrating the indirect influence on a signaling pathway is provided below:

Conclusion

References

- 1. ijcps.org [ijcps.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Methylsulfonyl)piperidine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylsulfonyl)piperidine HCl. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key analytical procedures.

Compound Identification and Structure

This compound HCl is a piperidine derivative containing a methylsulfonyl group at the 4-position of the piperidine ring. It is supplied as a hydrochloride salt.

Chemical Structure:

Caption: Potential mechanism of action for sulfonylpiperidine derivatives as enzyme inhibitors.

Safety Information

This compound HCl should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information on the physical and chemical properties of this compound HCl, along with detailed experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in scientific and developmental applications. The potential biological activity of the sulfonylpiperidine scaffold highlights the importance of thorough characterization for future drug discovery efforts.

Initial Biological Activity Screening of Piperidine Sulfones: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of piperidine sulfones, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry.[1][2] Due to their unique structural features, piperidine sulfones exhibit a wide range of pharmacological properties, making them promising candidates for drug discovery and development.[3] This document details the key biological activities investigated, presents quantitative data in structured tables, provides detailed experimental protocols for core assays, and visualizes critical pathways and workflows.

Anticancer Activity Screening

Piperidine sulfones have emerged as potent anticancer agents, primarily through their action as inhibitors of matrix metalloproteinases (MMPs).[3] MMPs are zinc-dependent enzymes crucial for the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis. The upregulation of specific MMPs is implicated in various cancers, making them a key therapeutic target.

Data Presentation: MMP Inhibition

The inhibitory activity of piperidine sulfone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the inhibitory activity of representative piperidine sulfone hydroxamates.

| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | Selectivity vs. MMP-1 | Reference |

| β-sulfone 18f | 130 | 3 | 1 | 1 | 43x | |

| α-sulfone 35f (SC-276) | 2000 | 1 | 20 | 1 | >2000x | [3] |

Note: Compound 35f (SC-276) demonstrates superior selectivity, potently inhibiting tumor-associated MMPs while sparing MMP-1, which is associated with undesirable side effects. This compound has shown excellent oral antitumor efficacy in mouse models of breast cancer.[3][4]

Experimental Protocol: Fluorometric MMP Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of compounds against specific MMPs.

-

Reagents and Materials: Recombinant human MMP enzymes, a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35), test compounds (piperidine sulfones), and a reference inhibitor (e.g., Marimastat).

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Procedure: a. In a 96-well microplate, add assay buffer. b. Add the test compound dilutions and the reference inhibitor to respective wells. c. Add the specific recombinant MMP enzyme to all wells except the blank. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (e.g., Excitation: 320 nm, Emission: 405 nm).

-

Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway Visualization

The primary anticancer mechanism for this class of piperidine sulfones involves the direct inhibition of MMPs, which in turn prevents the breakdown of the extracellular matrix required for tumor progression.

Antimicrobial Activity Screening

Piperidine sulfones and related sulfonamide derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Their development is crucial in the face of rising antimicrobial resistance.

Data Presentation: In Vitro Antimicrobial Activity

The efficacy of antimicrobial compounds is often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The tables below summarize the activity of novel piperidine sulfonamide derivatives against various pathogens.

Table 2.1: Antibacterial Activity against Plant Pathogens [7]

| Compound | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µg/mL) | Xanthomonas axonopodis pv. citri (Xac) EC50 (µg/mL) |

| C4 | 2.02 | 5.86 |

| C5 | 2.65 | 4.74 |

| Bismerthiazol (Control) | 42.38 | 110.54 |

| Thiodiazole Copper (Control) | 64.50 | 121.40 |

Note: The synthesized compounds showed antibacterial potency far superior to commercial agents against these plant pathogens.[7]

Table 2.2: General Antimicrobial Activity (MIC in µg/mL) [5]

| Organism | Compound A | Compound B | Compound C |

| Staphylococcus aureus (Gram +) | 125 | 250 | 62.5 |

| Bacillus subtilis (Gram +) | 250 | 125 | 125 |

| Escherichia coli (Gram -) | 250 | 250 | 125 |

| Candida albicans (Fungus) | 125 | 62.5 | 250 |

Note: Data is representative of studies showing moderate to good activity of novel sulfonyl piperidine carboxamides.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Reagents and Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum standardized to 0.5 McFarland, test compounds, standard control antibiotics (e.g., ampicillin, terbinafine), sterile 96-well microplates.[8]

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Assay Procedure: a. Dispense the appropriate culture broth into all wells of a 96-well plate. b. Create a two-fold serial dilution of the test compounds directly in the plate, starting from a high concentration. c. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only). d. Add the standardized microbial inoculum to all wells except the negative control. e. Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Data Analysis: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be used to aid visualization.

Workflow Visualization

The initial screening process for new antimicrobial agents follows a logical progression from broad primary screening to more defined secondary assays.

Anti-inflammatory Activity Screening

Derivatives of the piperidine ring have been evaluated for their anti-inflammatory properties.[9] These compounds can modulate inflammatory pathways, for example, by reducing the production of inflammatory mediators like nitric oxide (NO).[10]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by inflammatory cells like macrophages.

-

Reagents and Materials: RAW 264.7 macrophage cell line, DMEM culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS) as an inflammatory stimulus, test compounds, Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water), sodium nitrite standard.

-

Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the piperidine sulfone compounds for 1 hour. c. Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include untreated and LPS-only controls. d. Incubate for 24 hours at 37°C.

-

Assay Procedure: a. After incubation, collect the cell culture supernatant from each well. b. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (pre-mixed Part A and Part B). c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve using the sodium nitrite standard. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage inhibition of NO production by the test compounds relative to the LPS-only control.

Logical Relationship Visualization

Piperidine derivatives can exert anti-inflammatory effects by inhibiting key steps in the inflammatory cascade within activated immune cells.

Neuroprotective Activity Screening

Piperine, a natural product containing a piperidine moiety, and its derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] The mechanisms often involve antioxidant and anti-inflammatory pathways.[12][13]

Experimental Protocol: Corticosterone-Induced Neurotoxicity in PC12 Cells

This in vitro model mimics neuronal stress and is used to screen for compounds that can protect neuronal cells from damage.[13]

-

Reagents and Materials: PC12 cell line (rat pheochromocytoma), cell culture medium (e.g., RPMI-1640), horse serum, fetal bovine serum, corticosterone, test compounds (piperidine derivatives), MTT reagent for cell viability assay, reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA) and antioxidant enzymes (e.g., SOD, GSH).

-

Cell Culture and Treatment: a. Culture PC12 cells in appropriate flasks and seed them into 96-well plates for the assay. b. Treat the cells with corticosterone to induce neurotoxicity. c. Co-treat a set of wells with corticosterone and various concentrations of the test compounds. d. Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the test compound alone. e. Incubate for a specified period (e.g., 24-48 hours).

-

Endpoint Assays: a. Cell Viability (MTT Assay): Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control.[13] b. Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and levels of total glutathione (GSH) using commercially available kits.[13] c. Gene Expression: Analyze the expression of neuroprotective factors, such as brain-derived neurotrophic factor (BDNF), using RT-qPCR.[13]

-

Data Analysis: Compare the results from the compound-treated groups with the corticosterone-only group to determine the protective effect. Use statistical analysis (e.g., ANOVA) to assess significance.

Signaling Pathway Visualization

A proposed neuroprotective mechanism for piperine derivatives involves the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of the 4-(Methylsulfonyl)piperidine Scaffold in Central Nervous System Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe therapeutics for a spectrum of central nervous system (CNS) disorders remains a paramount challenge in modern medicine. In this pursuit, medicinal chemists continuously explore privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity against various biological targets. Among these, the piperidine ring is a ubiquitous feature in numerous approved CNS drugs.[1] This technical guide delves into the burgeoning significance of a specific, functionalized piperidine derivative: the 4-(methylsulfonyl)piperidine scaffold. The incorporation of the methylsulfonyl group at the 4-position of the piperidine ring imparts a unique combination of physicochemical properties, rendering it an increasingly attractive building block for the design of next-generation CNS therapeutics.

Physicochemical Advantages of the this compound Moiety

The methylsulfonyl group is a powerful modulator of a molecule's drug-like properties. Its strong electron-withdrawing nature and capacity for hydrogen bonding significantly influence solubility, lipophilicity, metabolic stability, and target engagement. For CNS drug candidates, where penetration of the blood-brain barrier is a critical prerequisite, the judicious incorporation of polar functional groups like the methylsulfonyl moiety can be a key strategy to balance the required lipophilicity for membrane traversal with sufficient aqueous solubility for formulation and distribution.

Applications in CNS Drug Discovery

The this compound scaffold has demonstrated considerable promise in the development of potent and selective ligands for a variety of CNS targets, including enzymes and G-protein coupled receptors (GPCRs). This guide will explore its application in the context of three major CNS targets: acetylcholinesterase (AChE), the dopamine D4 receptor, and the serotonin 5-HT2C receptor.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological data for representative compounds incorporating scaffolds related to this compound, highlighting their potency and selectivity for key CNS targets.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Human AChE | 0.56 | 18,000-fold | [2] |

| Donepezil (Reference) | Human AChE | 5.7 | 1250-fold | [3] |

Table 2: Dopamine D4 Receptor Antagonist Activity

| Compound | Target | Ki (nM) | Selectivity (vs. D2/D3) | Reference |

| 14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | Human D4 | 0.3 | >2000-fold | [4] |

| L-745,870 (Reference) | Human D4 | ~0.4 | ~2000-fold | [5] |

Table 3: Serotonin 5-HT2C Receptor Positive Allosteric Modulator (PAM) Activity

| Compound | Target | EC50 (nM) for 5-HT potentiation | Fold Potentiation | Reference |

| Compound 16 (a 4-undecylpiperidine-2-carboxamide derivative) | Human 5-HT2C | Potentiated 5-HT evoked calcium release | Not explicitly quantified | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound precursor and for the biological evaluation of compounds targeting the aforementioned CNS targets.

Synthesis of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate

This protocol describes the mesylation of N-Boc-4-piperidinemethanol, a key step in preparing the this compound scaffold for further elaboration.

Materials:

-

N-Boc-4-piperidinemethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

-

Dissolve N-Boc-4-piperidinemethanol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[7]

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 0.1 M HCl, saturated aqueous NaHCO3, and brine.[8]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate can be purified by column chromatography if necessary.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

-

Dilute the AChE stock solution in phosphate buffer to the desired working concentration (e.g., 1 U/mL). Keep on ice.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.[9]

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

-

Dopamine D4 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the dopamine D4 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing human dopamine D4 receptors

-

[3H]-Spiperone (radioligand)

-

Unlabeled test compound at various concentrations

-

(+)-Butaclamol (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[11]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the D4 receptor in the assay buffer. The protein concentration should be optimized for the assay.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-Spiperone, and a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol).

-

Test Compound: Add membrane preparation, [3H]-Spiperone, and the desired concentration of the test compound.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[12]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT2C Receptor Calcium Flux Assay

This cell-based functional assay measures the ability of a compound to potentiate the 5-HT-induced increase in intracellular calcium, indicative of positive allosteric modulation.

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Serotonin (5-HT)

-

Test compound (potential PAM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

96-well, black, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the 5-HT2C receptor-expressing cells into 96-well plates and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 1 hour at 37°C in a cell culture incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compound and a sub-maximal concentration of 5-HT in the assay buffer.

-

Using a FLIPR, add the test compound to the cell plate and incubate for a short period.

-

Then, add the 5-HT solution to stimulate the receptor.

-

-

Fluorescence Measurement: The FLIPR will simultaneously add the compounds and measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response against the concentration of 5-HT in the presence and absence of different concentrations of the test compound.

-

A leftward shift in the 5-HT concentration-response curve and/or an increase in the maximal response in the presence of the test compound indicates positive allosteric modulation.[13]

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted CNS receptors and the mechanism of action of the respective modulators.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion

The this compound scaffold represents a versatile and valuable platform in the design of novel CNS drug candidates. Its ability to fine-tune physicochemical properties while maintaining or enhancing biological activity makes it a powerful tool for medicinal chemists. The examples provided herein for acetylcholinesterase, the dopamine D4 receptor, and the serotonin 5-HT2C receptor underscore the broad applicability of this scaffold. As our understanding of the intricate neurobiology of CNS disorders deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive the discovery of innovative and effective therapies. Further exploration of the structure-activity relationships of this compound derivatives across a wider range of CNS targets is warranted and holds considerable promise for the future of neuropharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Rise of a Privileged Scaffold: A Literature Review on the Discovery of 4-(Methylsulfonyl)piperidine Derivatives

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant nitrogen-containing heterocycles in drug design.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and antibiotics.[3][4] The structural and conformational flexibility of the piperidine scaffold allows it to interact with a wide array of biological targets. Within this important class of compounds, molecules featuring a 4-(methylsulfonyl)piperidine core have emerged as a particularly promising area of research. The methylsulfonyl group (—SO₂CH₃) imparts unique physicochemical properties, including increased polarity, hydrogen bond accepting capability, and metabolic stability, which can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth review of the literature concerning the discovery, synthesis, and biological evaluation of this compound derivatives for researchers, scientists, and drug development professionals.

Synthesis and Methodologies

The construction of the this compound scaffold and its incorporation into larger molecules can be achieved through various synthetic strategies. Key methods reported in the literature include the formation of sulfonamides from piperidine precursors, reductive amination to build the ring structure, and aza-Prins-type cyclizations for stereocontrolled synthesis.

A general workflow for the synthesis of these derivatives often involves the preparation of a key piperidine intermediate followed by diversification.

Experimental Protocols

Protocol 1: Sulfonamide Formation from a Piperidine Precursor

This protocol is adapted from the synthesis of N-sulfonylated piperazine derivatives and is a common method for forming the methylsulfonyl group on the piperidine nitrogen.[5]

-

Dissolution : Dissolve the parent piperidine derivative (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (20-30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Sulfonyl Chloride : To the stirred solution, add methanesulfonyl chloride (1.0 mmol, 1.0 eq.) dropwise at room temperature.

-

Base Addition : After approximately 10 minutes, add a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 eq.) to the reaction mixture to quench the HCl generated in situ.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the final 1-(methylsulfonyl)piperidine derivative.

Protocol 2: Aza-Prins Type Cyclization for Substituted Piperidine Synthesis

This method, based on the niobium(V) chloride (NbCl₅) mediated cyclization of epoxides and homoallylic amines, is a powerful technique for creating substituted piperidine rings.[6]

-

Reactant Preparation : In a flame-dried flask under a nitrogen atmosphere, dissolve the epoxide (e.g., styrene oxide, 1.5 eq.) and the N-protected homoallylic amine (1.0 eq.) in anhydrous dichloromethane (10 mL).

-

Catalyst Addition : Add Niobium(V) chloride (NbCl₅) as the Lewis acid catalyst to the solution.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the progress via TLC (e.g., using a 3:1 Ethyl acetate/Hexane mobile phase). The reaction is typically complete within 15-30 minutes.

-

Quenching : Once the reaction is complete, quench it by adding water to the flask.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration : Combine the organic extracts, dry them over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to afford the crude 4-chloropiperidine derivative.

-

Further Modification : The resulting halo-piperidine is a versatile intermediate that can be further functionalized.[6]

Biological Activities and Applications

Derivatives of this compound have been investigated for a multitude of therapeutic applications, demonstrating significant activity as central nervous system agents, anti-inflammatory compounds, and antimicrobial drugs.

Central Nervous System (CNS) Agents

A primary area of discovery for piperidine derivatives has been in the treatment of neurodegenerative diseases like Alzheimer's. One key strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, which can lead to cognitive improvement.

Several studies have synthesized and evaluated piperidine derivatives for their anti-AChE activity. A particularly potent compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated exceptionally high inhibitory activity.[7]

| Compound ID | Target | IC₅₀ Value | Selectivity (AChE/BuChE) | Reference |

| Compound 21 | Acetylcholinesterase (AChE) | 0.56 nM | >18,000-fold | [7] |

| E2020 (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | >1,250-fold | [8] |

| Compound 9 | Acetylcholinesterase (AChE) | 15.1 µM | 9.5-fold | [9] |

Table 1: In Vitro Inhibitory Activity of Piperidine Derivatives against Cholinesterases.

The data clearly indicates that the piperidine scaffold, when appropriately substituted, can produce inhibitors with picomolar to nanomolar potency. Compound 21, which includes a benzylsulfonyl moiety structurally related to the methylsulfonyl group, is one of the most potent AChE inhibitors ever reported.[7]

Anti-Inflammatory Agents

The 4-(methylsulfonyl)aniline pharmacophore is a key feature of selective COX-2 inhibitors like celecoxib and rofecoxib, used as non-steroidal anti-inflammatory drugs (NSAIDs).[10] Researchers have explored incorporating the methylsulfonyl group into various scaffolds, including piperidines, to develop new anti-inflammatory agents. The anti-inflammatory effect of these agents often stems from their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

In one study, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized. Several of these compounds showed potent inhibitory activity on NO and TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Target | IC₅₀ Value (µM) | Reference |

| Compound 6e | Nitric Oxide (NO) Production | 0.86 µM | [11] |

| TNF-α Production | 1.87 µM | [11] |

Table 2: Anti-inflammatory Activity of a 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative.

The potent activity of compound 6e, which was found to be more effective than ibuprofen in an in vivo model of inflammation, highlights the potential of piperidine-based structures in this therapeutic area.[11]

Pharmacokinetics and Drug Development

For any derivative to be a successful drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methylsulfonyl group is often incorporated to improve these characteristics, particularly aqueous solubility and metabolic stability. While specific pharmacokinetic data for this compound itself is limited in publicly available literature, studies on structurally complex piperidine-containing drug candidates provide valuable insights into their preclinical behavior.

A preclinical study on GNE-A, a potent MET kinase inhibitor containing a fluoropiperidine moiety, revealed its pharmacokinetic profile across several species. Such data is critical for predicting human pharmacokinetics and establishing dosing regimens.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

| Mouse | 15.8 | 9.0 | 4.0 | 88.0% |

| Rat | 36.6 | 2.1 | 1.67 | 11.2% |

| Dog | 2.44 | 2.5 | 16.3 | 55.8% |

| Monkey | 13.9 | 5.5 | 3.5 | 72.4% |

Table 3: Preclinical Pharmacokinetic Parameters of Piperidine-containing MET Kinase Inhibitor GNE-A. (Data from[10])

The compound showed moderate to low clearance and good oral bioavailability in most species tested, indicating favorable drug-like properties conferred in part by the heterocyclic scaffold.[10]

Conclusion

The this compound scaffold represents a privileged structure in modern drug discovery. Its unique electronic properties and ability to form favorable interactions with biological targets have led to the development of potent modulators of disease-relevant proteins. The synthetic versatility of the piperidine ring allows for extensive structure-activity relationship (SAR) studies, leading to highly potent and selective compounds, as evidenced by the discovery of nanomolar and even picomolar inhibitors of acetylcholinesterase. Furthermore, the inclusion of the methylsulfonyl group can impart desirable pharmacokinetic properties crucial for clinical success. As researchers continue to explore the chemical space around this valuable core, the discovery of novel therapeutics containing the this compound moiety is poised to continue, offering new hope for treating a wide range of human diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Profile of Small Molecules Containing a Methylsulfonylpiperidine Moiety

Audience: Researchers, scientists, and drug development professionals.

Introduction

The methylsulfonylpiperidine moiety is a significant structural component in modern medicinal chemistry, frequently incorporated into small molecule drug candidates to optimize their pharmacokinetic (PK) and pharmacodynamic properties. The presence of the methylsulfonyl group, a strong electron-withdrawing and metabolically stable entity, combined with the versatile piperidine scaffold, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of Methylsulfonylpiperidine-Containing Molecules

Small molecules incorporating the methylsulfonylpiperidine moiety often exhibit favorable ADME properties. The piperidine ring can enhance solubility and facilitate interactions with biological targets, while the methylsulfonyl group typically imparts metabolic stability.[1] The overall pharmacokinetic profile is a result of the interplay between these structural features and the rest of the molecule.

Absorption

The absorption of these compounds is variable and depends on the overall physicochemical properties of the molecule. For instance, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (also known as OSU-6162 or PNU-96391) demonstrates rapid absorption after oral administration in humans, with maximum plasma concentrations (Cmax) reached between 0.5 and 4 hours.[2] Studies in rats have shown that the absorption of PNU-96391 from the gastrointestinal tract is nearly complete (greater than 90%).[3]

Distribution

The volume of distribution (Vd) for molecules with a methylsulfonylpiperidine moiety can vary significantly based on their lipophilicity and plasma protein binding. Generally, these compounds are well-distributed into tissues.

Metabolism

The primary metabolic pathway for many piperidine-containing drugs is N-dealkylation, with CYP3A4 being a major contributing enzyme.[4][5] Ring oxidation to form lactams is another common metabolic route. For PNU-96391, the predominant metabolic pathway is N-despropylation to form its main metabolite, PNU-100014.[2][3] This metabolite is formed rapidly, with its peak levels being approximately half of the parent drug.[2]

Excretion

Excretion pathways for this class of molecules can include both renal and fecal routes. The primary metabolite of PNU-96391, PNU-100014, is exclusively eliminated in the urine with minimal further biotransformation.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of a key example compound containing the methylsulfonylpiperidine moiety, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (OSU-6162/PNU-96391), in both human and rat models.

Table 1: Human Pharmacokinetic Parameters of PNU-96391 Following Single Oral Doses [2]

| Dose (mg) | Tmax (h) | t½ (h) |

| 1 - 150 | 0.5 - 4 | 2 - 6 |

Table 2: Human Pharmacokinetic Parameters of PNU-100014 (Metabolite) Following Single Oral Doses of PNU-96391 [2]

| Dose of Parent Drug (mg) | Tmax (h) | t½ (h) |

| 1 - 150 | 1 - 6 | 4 - 10 |

Table 3: Rat Pharmacokinetic Summary of PNU-96391 [3]

| Parameter | Value |

| Oral Absorption | >90% |

| Major Metabolite | N-despropyl metabolite (PNU-100014) |

| Fraction Metabolized to PNU-100014 | ~70% of dose |

| Elimination of PNU-100014 | Exclusively via urine |

Detailed Experimental Protocols

Accurate assessment of the pharmacokinetic properties of drug candidates is crucial. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.

-

Alternatively, assess the permeability of a low permeability marker such as Lucifer yellow.

-

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed HBSS.

-

Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

-

Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the insert.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

-

In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control (e.g., testosterone or verapamil)

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixtures to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

In Vivo Pharmacokinetic Study in Rats

This study provides essential information on the in vivo ADME properties of a compound.

Objective: To determine the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Test compound formulated for intravenous and oral administration

-

Cannulas for blood collection (e.g., jugular vein cannula)

-

Heparinized tubes for blood collection

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize the rats for at least one week before the study.

-

Fast the animals overnight before dosing.

-

For intravenous administration, administer the test compound as a bolus dose or a short infusion via a tail vein or a cannula.

-

For oral administration, administer the test compound by oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-